1,1,3-Trimethylcyclopentane
Overview
Description
1,1,3-Trimethylcyclopentane is an organic compound with the molecular formula C8H16. It is a colorless liquid at room temperature and pressure, characterized by a distinct pungent odor. This compound is almost insoluble in water but can dissolve in most organic solvents .
Preparation Methods
1,1,3-Trimethylcyclopentane is typically synthesized through hydrogenation reactions. The process involves using catalysts such as platinum or palladium to facilitate the reaction between suitable raw materials and hydrogen gas under heat . Industrial production methods often involve the complete combustion of hydrocarbons in air, yielding carbon dioxide and water as by-products .
Chemical Reactions Analysis
1,1,3-Trimethylcyclopentane undergoes various chemical reactions, including:
Hydrogenation: This reaction involves the addition of hydrogen to the compound, typically using catalysts like platinum or palladium.
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common reagents used in these reactions include hydrogen gas for hydrogenation and various oxidizing agents for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1,1,3-Trimethylcyclopentane has several applications in scientific research, including:
Chemistry: It is used as a solvent due to its good solubility and volatility properties.
Biology: The compound’s properties make it useful in various biological studies, although specific applications in biology are less documented.
Industry: It is used in the production of gasoline and other industrial processes.
Mechanism of Action
The mechanism of action of 1,1,3-Trimethylcyclopentane involves its interaction with molecular targets through various pathways. The specific pathways and molecular targets depend on the type of reaction it undergoes. For example, in hydrogenation reactions, the compound interacts with hydrogen gas in the presence of a catalyst to form the hydrogenated product .
Comparison with Similar Compounds
1,1,3-Trimethylcyclopentane can be compared with other similar compounds such as:
Cyclopentane: A simpler cycloalkane with the formula C5H10.
1,1,2-Trimethylcyclopentane: Another isomer with a different arrangement of methyl groups.
1,1,3,3-Tetramethylcyclobutane: A related compound with a different ring structure.
The uniqueness of this compound lies in its specific molecular structure, which influences its physical and chemical properties .
Properties
IUPAC Name |
1,1,3-trimethylcyclopentane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16/c1-7-4-5-8(2,3)6-7/h7H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBKHYUIZSOIEPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C1)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30871083 | |
Record name | 1,1,3-Trimethylcyclopentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30871083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [ChemSampCo MSDS] | |
Record name | 1,1,3-Trimethylcyclopentane | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/13489 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
4516-69-2 | |
Record name | 1,1,3-Trimethylcyclopentane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004516692 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Trimethylcyclopentane | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73945 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,1,3-Trimethylcyclopentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30871083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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